N'-Cyclopentylquinoline-4-carbohydrazide
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Overview
Description
N’-Cyclopentylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This compound features a quinoline ring system substituted with a cyclopentyl group and a carbohydrazide moiety, making it a unique and potentially valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclopentylquinoline-4-carbohydrazide typically involves the reaction of quinoline-4-carbohydrazide with cyclopentyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N’-Cyclopentylquinoline-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclopentylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Cyclopentyl bromide in the presence of a base like potassium carbonate (K2CO3) in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carboxylic acid or ketone functional groups, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
N’-Cyclopentylquinoline-4-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: It can be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N’-Cyclopentylquinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA or bind to enzyme active sites, leading to inhibition or modulation of biological processes. The carbohydrazide moiety may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carbohydrazide: A precursor to N’-Cyclopentylquinoline-4-carbohydrazide with similar structural features but lacking the cyclopentyl group.
Cyclopentylquinoline: A compound with a cyclopentyl group attached to the quinoline ring but without the carbohydrazide moiety.
Quinoline-4-carboxylic acid: A quinoline derivative with a carboxylic acid functional group instead of a carbohydrazide moiety.
Uniqueness
N’-Cyclopentylquinoline-4-carbohydrazide is unique due to the presence of both the cyclopentyl group and the carbohydrazide moiety, which confer distinct chemical and biological properties
Biological Activity
N'-Cyclopentylquinoline-4-carbohydrazide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, including data tables and findings from recent research.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as quinoline derivatives, which are characterized by their bicyclic structure consisting of a benzene ring fused to a pyridine ring. The synthesis of this compound typically involves the condensation of cyclopentylquinoline derivatives with carbohydrazides, leading to a variety of structural modifications that can enhance biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. For example, research demonstrated that derivatives of quinoline exhibited moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were determined using standard assays, revealing that some derivatives possess significant efficacy against Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Other quinoline derivatives | 16-128 | Various |
These results indicate that structural modifications can influence the antibacterial potency of quinoline derivatives, making them promising candidates for further development in antimicrobial therapy .
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly its effects on HIV-1 replication. Studies have shown that certain quinoline derivatives can inhibit HIV integrase activity, which is crucial for viral replication. For instance, one study reported that specific modifications to the quinoline scaffold enhanced its ability to inhibit integrase, although this compound itself showed limited activity at concentrations below 100 µM .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in bacterial cell wall synthesis or viral replication.
- Cell Membrane Disruption : Some studies suggest that quinoline derivatives can disrupt bacterial cell membranes, leading to cell death.
- Interference with Viral Proteins : By targeting viral proteins such as integrase, these compounds can prevent the replication cycle of viruses like HIV.
Case Studies and Research Findings
A series of studies have evaluated the pharmacological profiles of quinoline derivatives, including this compound:
- Study 1 : Evaluated the antibacterial efficacy against multiple strains and identified structure-activity relationships (SAR) that inform future synthetic efforts .
- Study 2 : Focused on the antiviral properties against HIV-1 and assessed cytotoxicity levels, establishing a safety profile for further development .
- Study 3 : Investigated the molecular docking studies to predict binding affinities with target proteins, providing insights into potential mechanisms of action .
Properties
Molecular Formula |
C15H17N3O |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N'-cyclopentylquinoline-4-carbohydrazide |
InChI |
InChI=1S/C15H17N3O/c19-15(18-17-11-5-1-2-6-11)13-9-10-16-14-8-4-3-7-12(13)14/h3-4,7-11,17H,1-2,5-6H2,(H,18,19) |
InChI Key |
XMLOLBJJRMCBPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NNC(=O)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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